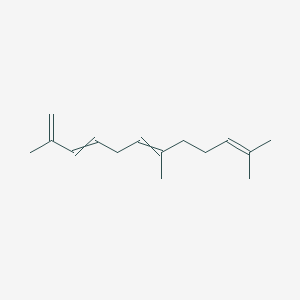
2,7,11-Trimethyldodeca-1,3,6,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,11-Trimethyldodeca-1,3,6,10-tetraene, also known as α-farnesene, is a naturally occurring sesquiterpene. It is a hydrocarbon with the molecular formula C15H24 and is commonly found in the essential oils of various plants. This compound is known for its role in the aroma of apples and other fruits, contributing to their characteristic scent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene can be achieved through several methods. One common approach involves the use of isoprene units, which are polymerized to form the sesquiterpene structure. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the polymerization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a widely used method for extracting essential oils, followed by purification processes to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,7,11-Trimethyldodeca-1,3,6,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,7,11-Trimethyldodeca-1,3,6,10-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with insect pheromones.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to olfactory receptors in the nasal cavity, triggering a sensory response that contributes to its characteristic aroma.
Pathways Involved: In plants, it is involved in signaling pathways that activate defense responses against herbivores and pathogens.
Comparación Con Compuestos Similares
2,7,11-Trimethyldodeca-1,3,6,10-tetraene can be compared with other similar sesquiterpenes:
α-Farnesene: This isomer has a similar structure but differs in the configuration of its double bonds.
β-Farnesene: Another isomer with a different arrangement of double bonds.
Nerolidol: A related sesquiterpene alcohol with similar biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its distinct applications in various fields.
Propiedades
Número CAS |
93517-88-5 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
2,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h6,9-11H,1,7-8,12H2,2-5H3 |
Clave InChI |
FNHNUOYRYVDDPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC=CC(=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


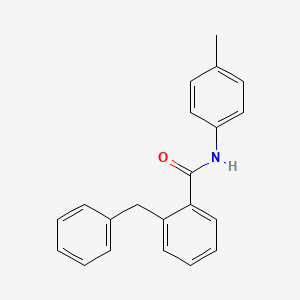
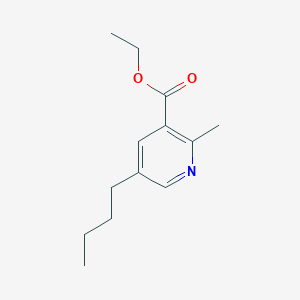
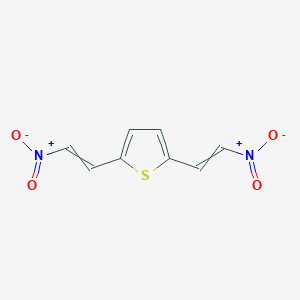
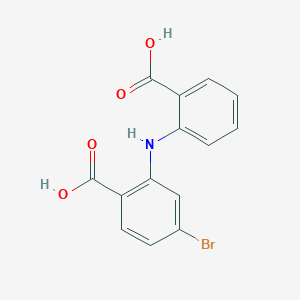
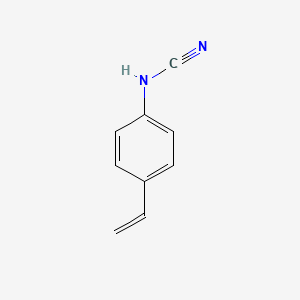
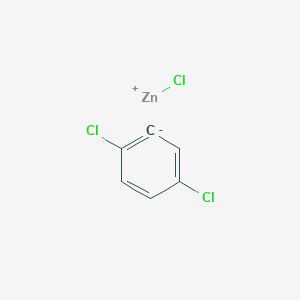
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
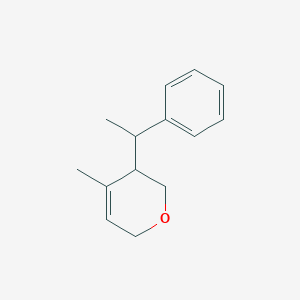
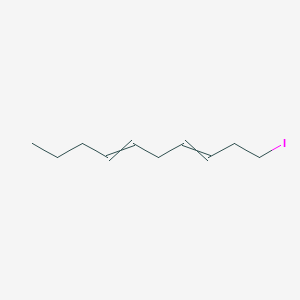
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
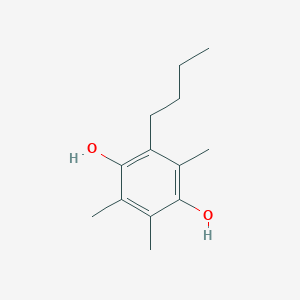
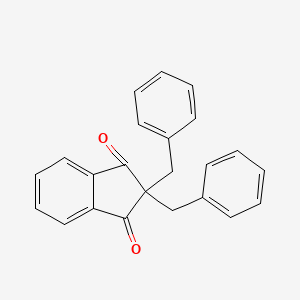
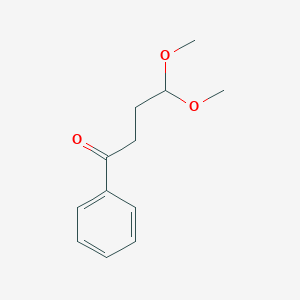
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
